molecular formula C14H18ClNO3S B2551932 2-chloro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide CAS No. 2310223-73-3

2-chloro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide

Cat. No.: B2551932
CAS No.: 2310223-73-3
M. Wt: 315.81
InChI Key: KJAJYVZWOIDOOL-UHFFFAOYSA-N
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Description

2-chloro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide is a synthetic benzamide derivative intended for research and development purposes. As part of the benzamide class, this compound is of significant interest in medicinal chemistry and pharmaceutical research for exploring structure-activity relationships. Benzamide derivatives are frequently investigated for their potential as key intermediates in synthesizing more complex molecules or for their biological activity. The molecular structure incorporates a 2-chlorobenzamide group, a motif present in compounds studied for their conformational properties and intermolecular interactions, such as hydrogen bonding that can form infinite chains in a crystalline state . The unique heterocyclic thiolane ring, functionalized with a 2-hydroxyethoxy chain, is designed to enhance the molecule's solubility and provide a handle for further chemical modification, making it a valuable building block in organic synthesis. The presence of the amide group is critical, as it is a constituent of many biologically important compounds and can influence the molecule's conformation and binding properties . This product is provided for research applications only, including as a reference standard in analytical chemistry, an intermediate in synthetic chemistry programs, or a candidate for biological screening. It is strictly For Research Use Only. Not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3S/c15-12-4-2-1-3-11(12)13(18)16-9-14(19-7-6-17)5-8-20-10-14/h1-4,17H,5-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAJYVZWOIDOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(CNC(=O)C2=CC=CC=C2Cl)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiolan Ring Formation

The thiolan ring is constructed via cyclization of 1,4-diols with sulfurizing agents:

  • Substrate preparation : 3-(2-Hydroxyethoxy)pentane-1,5-diol is synthesized by epoxide ring-opening of glycidol with ethylene glycol.
  • Cyclization : Treating the diol with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-dis

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 2-chloro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide and related compounds:

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Properties References
Target Compound C₁₅H₁₉ClNO₃S 2-chlorobenzamide, [3-(2-hydroxyethoxy)thiolan-3-yl]methyl ~342.84 (calculated) Hypothetical: Catalysis, drug design N/A
N-(2-Chloro-benzyl)-N-(1,1-dioxo-tetrahydrothiophen-3-yl)-3-ethoxybenzamide C₂₁H₂₃ClNO₄S 3-ethoxybenzamide, 2-chlorobenzyl, tetrahydrothiophene-dioxide 392.88 Structural analog; sulfone moiety
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 3-methylbenzamide, 2-hydroxy-1,1-dimethylethyl 207.27 Metal-catalyzed C–H functionalization
2-Chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide (L2) C₁₆H₁₅ClFN₂OS 2-chlorobenzamide, 3-fluorobenzyl, methylthiourea 344.82 Suzuki coupling catalysts

Key Differentiators:

The thiolan ring (non-oxidized sulfur) contrasts with the sulfone-containing tetrahydrothiophene in , which could alter electronic properties and binding affinities.

Catalytic and Reactivity Profiles: Compounds like and demonstrate utility in catalysis (C–H functionalization and Suzuki coupling, respectively) due to directing groups (e.g., N,O-bidentate in , thiourea in ). The target’s hydroxyethoxy-thiolan motif might act as a novel directing group or ligand. The 2-chloro substituent in the target and could modulate steric and electronic effects in cross-coupling reactions.

Structural Characterization :

  • Analogous compounds (e.g., ) are characterized via X-ray crystallography (using SHELX software ), NMR, and IR spectroscopy. Similar methods would apply to the target compound.

Limitations and Knowledge Gaps

  • Experimental data for the target compound are absent in the provided evidence, necessitating further studies on synthesis, reactivity, and biological activity.
  • Comparative studies with and would clarify the impact of sulfur oxidation state and substituent polarity.

Biological Activity

2-chloro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide is a compound of growing interest in pharmaceutical and biochemical research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound, drawing from diverse sources.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula C12H16ClN1O3SC_{12}H_{16}ClN_{1}O_{3}S and a molecular weight of approximately 287.78 g/mol. The presence of a chloro group and a thiolane moiety contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing cellular processes such as apoptosis and proliferation.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have shown that this compound has significant antimicrobial effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : In vitro assays indicate that the compound may induce apoptosis in cancer cell lines, suggesting potential utility in cancer therapy.
  • Anti-inflammatory Effects : Preliminary results indicate that it may modulate inflammatory pathways, providing a basis for further exploration in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryModulates inflammatory pathways

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Antimicrobial Study : A study published in Journal of Antimicrobial Agents assessed the efficacy of the compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.
  • Cancer Cell Line Study : Research published in Cancer Research investigated the effects on breast cancer cell lines. The study found that treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis.
  • Inflammation Model : In an animal model of inflammation, administration of the compound reduced edema significantly compared to control groups, highlighting its anti-inflammatory potential.

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